(3R)-1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine
Description
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-9(15-12-7)10(14)13-4-2-3-8(11)6-13/h5,8H,2-4,6,11H2,1H3/t8-/m1/s1 |
InChI Key |
MOLJROWDRFHBOA-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=NOC(=C1)C(=O)N2CCC[C@H](C2)N |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCCC(C2)N |
Origin of Product |
United States |
Biological Activity
(3R)-1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine is an organic compound notable for its complex structure, which includes a piperidine ring and a 3-methyl-1,2-oxazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesizes relevant research findings, and presents data in a structured format.
- Chemical Formula : C₁₀H₁₆ClN₃O₂
- Molecular Weight : 245.71 g/mol
- CAS Number : 1909293-97-5
- Appearance : Powder
- Solubility : Often encountered in its hydrochloride form for enhanced solubility and stability .
Biological Activity Overview
Research indicates that compounds featuring piperidine and oxazole structures often exhibit a range of pharmacological properties, including:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties. The oxazole ring is particularly noted for its antimicrobial effects .
- Anticancer Potential : Compounds with oxazole derivatives have been reported to possess anticancer activities through various mechanisms, including the inhibition of key enzymes involved in tumor growth .
The biological activity of (3R)-1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine may involve several mechanisms:
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific kinases involved in cancer progression, particularly Class I PI3-kinase enzymes .
- Binding Affinity : Interaction studies indicate that the compound has a notable binding affinity to various biological targets, which is essential for understanding its pharmacodynamics and pharmacokinetics.
- Cellular Effects : Preliminary studies have indicated cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of (3R)-1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Methylpiperazinyl)-2-methylbenzimidazole | Structure | Strong binding affinity for serotonin receptors |
| 4-(4-Fluorophenyl)-piperidine | Structure | Known for analgesic properties |
| 2-(4-Methylphenyl)-thiazolidinone | Structure | Displays significant anti-inflammatory effects |
What distinguishes (3R)-1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine is its specific combination of piperidine and oxazole functionalities, potentially leading to distinct biological activities not observed in other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to (3R)-1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine:
- Antimicrobial Studies : Research has demonstrated that derivatives containing the oxazole ring exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .
- Cytotoxicity Tests : In vitro studies on various cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity. For example, a related compound demonstrated IC₅₀ values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells .
Future Directions
Further research is needed to elucidate the full extent of the biological activities of (3R)-1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine. Areas for future investigation include:
- Detailed mechanistic studies to understand how this compound interacts at the molecular level with target proteins.
- Exploration of its potential as a lead compound in drug development for antimicrobial and anticancer therapies.
Comparison with Similar Compounds
Key Structural Features:
- Piperidine backbone : Provides rigidity and basicity, common in CNS-targeting drugs.
- (3R)-Amine group : Stereochemical specificity may influence receptor binding or enzymatic interactions.
Physicochemical Properties (Inferred):
- Molecular Weight : Calculated as ~251.3 g/mol (C₁₁H₁₆N₃O₂).
- LogP : Estimated ~1.2 (moderate lipophilicity due to the oxazole and piperidine groups).
Comparison with Similar Compounds
The compound can be contextualized within a broader family of piperidine- and oxazole/oxadiazole-containing analogs. Below is a comparative analysis based on structural motifs, synthesis, and inferred properties.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Triazole-containing analogs (e.g., compound) exhibit lower yields (~6%), suggesting synthetic challenges compared to simpler oxazole derivatives .
Backbone Modifications: Morpholine derivatives (e.g., 2-methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine) may exhibit higher solubility than piperidine analogs due to morpholine’s oxygen atom . Chiral (3R) configuration in the target compound could enhance target selectivity compared to racemic mixtures or non-chiral analogs (e.g., 1-(2-furoyl)piperidin-3-amine) .
Research Findings and Hypotheses
While direct biological data for (3R)-1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine are absent in the provided evidence, insights can be extrapolated:
- Bioactivity : Piperidine-amine scaffolds are prevalent in kinase inhibitors and GPCR modulators. The oxazole group may confer resistance to hydrolysis, extending half-life .
- Stereochemical Influence: The (3R) configuration could mimic natural substrates (e.g., amino acids), enhancing binding to chiral enzymatic pockets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the 3-methyl-1,2-oxazole-5-carbonyl group to the piperidin-3-amine scaffold?
- Methodological Answer : The synthesis typically involves coupling the 3-methyl-1,2-oxazole-5-carboxylic acid derivative with the piperidin-3-amine scaffold via amide bond formation. Activating agents such as HATU or EDCl/HOBt are recommended for efficient coupling, as demonstrated in analogous heterocyclic systems . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures high yields. Intermediate characterization by -NMR and IR spectroscopy is critical to confirm reaction progression .
Q. How can the stereochemical integrity of the (3R)-piperidin-3-amine configuration be preserved during synthesis?
- Methodological Answer : Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are employed to maintain the (3R)-configuration. For example, using (R)-mandelic acid as a resolving agent in diastereomeric salt formation can isolate the desired enantiomer . Monitoring optical rotation ([α]) and chiral stationary phase HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >98% .
Q. What analytical techniques are recommended for characterizing the final compound?
- Methodological Answer : A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is essential for structural confirmation. IR spectroscopy verifies carbonyl (C=O) and amine (N-H) functionalities. For purity assessment, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is standard .
Advanced Research Questions
Q. How can conflicting crystallographic data on the stereochemistry of (3R)-configured piperidine derivatives be resolved?
- Methodological Answer : X-ray crystallography using SHELXL for refinement and ORTEP-3 for visualization provides definitive stereochemical assignment. Discrepancies in torsion angles or R-factors may arise from disordered crystal packing; iterative refinement and twinning tests (e.g., using PLATON) mitigate these issues . For low-resolution data, complementary methods like circular dichroism (CD) or computational modeling (DFT) validate the configuration .
Q. What methodologies are employed to determine the influence of the 3-methyl-oxazole moiety on target binding affinity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with modified oxazole substituents and evaluating their binding via surface plasmon resonance (SPR) or fluorescence polarization assays. Molecular docking (e.g., AutoDock Vina) using crystallographic data of the target protein (e.g., kinase domains) identifies key hydrophobic interactions between the 3-methyl group and binding pockets .
Q. How can researchers address discrepancies in bioactivity data across different assay conditions?
- Methodological Answer : Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability. Cross-validate results using orthogonal methods: e.g., compare enzyme inhibition (IC) with cellular proliferation assays (GI). Statistical tools like Bland-Altman plots or ANOVA identify systematic biases .
Q. What strategies optimize the compound’s solubility and stability in pharmacokinetic studies?
- Methodological Answer : Salt formation (e.g., hydrochloride or tartrate salts) enhances aqueous solubility. Stability under physiological pH (e.g., simulated gastric fluid) is assessed via HPLC-UV at 37°C. Cyclodextrin inclusion complexes or nanoformulation (liposomes) improve bioavailability, as shown in structurally related piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
